

An In-depth Technical Guide to 5-Methoxyresorcinol (CAS 2174-64-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flamenol*

Cat. No.: *B161736*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methoxyresorcinol (CAS 2174-64-3), a resorcinol derivative with significant potential in the pharmaceutical and cosmetic industries. This document details its fundamental characteristics, experimental protocols for property determination, and its role as a tyrosinase inhibitor within the melanogenesis signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

5-Methoxyresorcinol, also known as 3,5-dihydroxyanisole, is an aromatic organic compound that has garnered interest for its bioactive properties. Structurally, it is a derivative of resorcinol with a methoxy group substitution, which modulates its chemical reactivity and biological activity. Its primary application of interest is as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of 5-Methoxyresorcinol are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Table 1: General and Physical Properties of 5-Methoxyresorcinol

Property	Value	Reference
CAS Number	2174-64-3	N/A
Molecular Formula	C ₇ H ₈ O ₃	[1]
Molecular Weight	140.14 g/mol	[1]
Appearance	White to off-white crystalline solid	N/A
Melting Point	78 - 80 °C	[2]
Boiling Point	188 - 189 °C at 12 mmHg	[3]
Solubility	Soluble in water, ethanol, and acetone.	[2]

Table 2: Chemical Identifiers and Descriptors

Identifier/Descriptor	Value	Reference
IUPAC Name	5-methoxybenzene-1,3-diol	[2]
Synonyms	3,5-Dihydroxyanisole, Flamenol	[2][3]
InChI Key	HDVRLUFGYQYLFJ- UHFFFAOYSA-N	[2]
SMILES	COC1=CC(O)=CC(O)=C1	[2]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the properties of 5-Methoxyresorcinol. This section provides protocols for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Principle: The sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of 5-Methoxyresorcinol is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample to a depth of 2-3 mm. The tube is then inverted and tapped gently to pack the sample into the sealed end.
- **Measurement:** The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point. For pure compounds, this range is typically narrow (0.5-2°C).

Determination of Boiling Point under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure, the boiling point is lowered.

Apparatus:

- Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer adapter, condenser, and receiving flask)
- Vacuum pump
- Manometer
- Heating mantle
- Stirring bar or boiling chips

Procedure:

- **Apparatus Setup:** A small amount of 5-Methoxyresorcinol is placed in the round-bottom flask along with a stirring bar or boiling chips. The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed.
- **Vacuum Application:** The vacuum pump is connected and turned on to reduce the pressure within the system to the desired level (e.g., 12 mmHg), which is monitored by the manometer.
- **Heating:** The sample is heated gently and stirred.
- **Observation:** The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure. The relationship between pressure and boiling point can be estimated using the Clausius-Clapeyron equation.[\[4\]](#)

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of 5-Methoxyresorcinol on the enzyme tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxy-L-phenylalanine)
- 5-Methoxyresorcinol
- Phosphate buffer (e.g., 0.1 M, pH 6.8)
- 96-well microplate
- Microplate reader

Procedure:

- **Solution Preparation:** Prepare stock solutions of mushroom tyrosinase, L-DOPA, and 5-Methoxyresorcinol in phosphate buffer. Serial dilutions of 5-Methoxyresorcinol are made to test a range of concentrations.
- **Assay Protocol:**
 - In a 96-well plate, add a specific volume of phosphate buffer, tyrosinase solution, and the 5-Methoxyresorcinol solution (or a known inhibitor like kojic acid as a positive control, and buffer as a negative control).
 - Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
 - Initiate the reaction by adding the L-DOPA solution to all wells.

- Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., every minute for 20-30 minutes) using a microplate reader.
- Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of 5-Methoxyresorcinol

One common method for the synthesis of 5-Methoxyresorcinol involves the selective methylation of phloroglucinol.[\[5\]](#)

Principle: Phloroglucinol is reacted with a methylating agent, such as dimethyl sulfate, under controlled conditions to favor mono-methylation.

Materials:

- Phloroglucinol
- Dimethyl sulfate
- Acetone
- Anhydrous potassium carbonate
- Hydrochloric acid
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: Phloroglucinol is dissolved in acetone, and anhydrous potassium carbonate is added as a base. The mixture is stirred at room temperature.

- **Methylation:** Dimethyl sulfate is added dropwise to the reaction mixture. The reaction is typically monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is acidified with dilute hydrochloric acid and extracted with ethyl acetate.
- **Purification:** The crude product is purified by column chromatography on silica gel to isolate 5-Methoxyresorcinol from unreacted starting material and di- and tri-methylated byproducts.

Biological Activity and Signaling Pathway

The primary biological activity of 5-Methoxyresorcinol of interest is its ability to inhibit the enzyme tyrosinase.

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the process of melanin production.^{[6][7]} It is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. 5-Methoxyresorcinol acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the binding of its natural substrates. This inhibition leads to a reduction in melanin synthesis.

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. A simplified representation of this pathway and the point of inhibition by tyrosinase inhibitors like 5-Methoxyresorcinol is shown below.

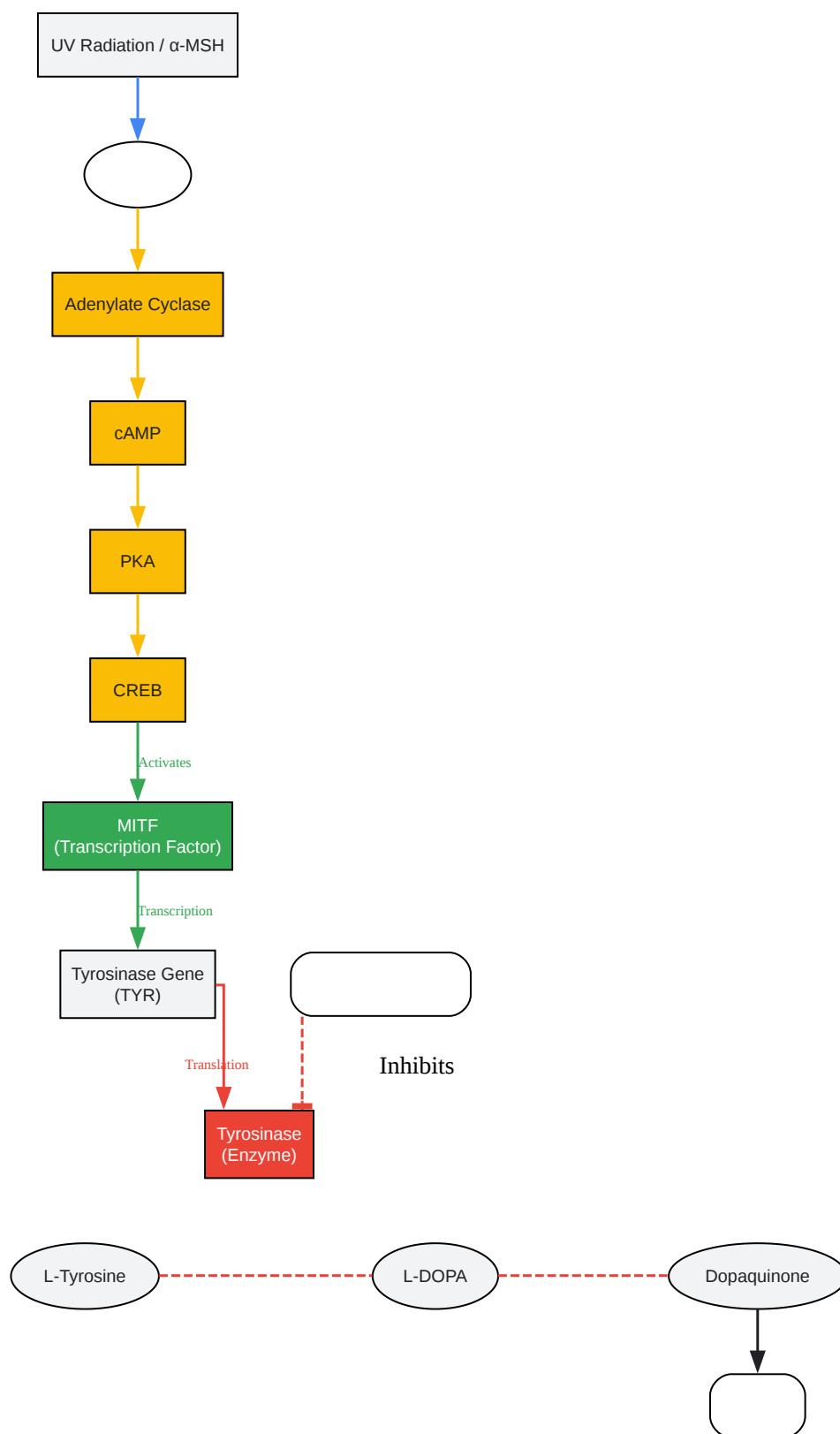
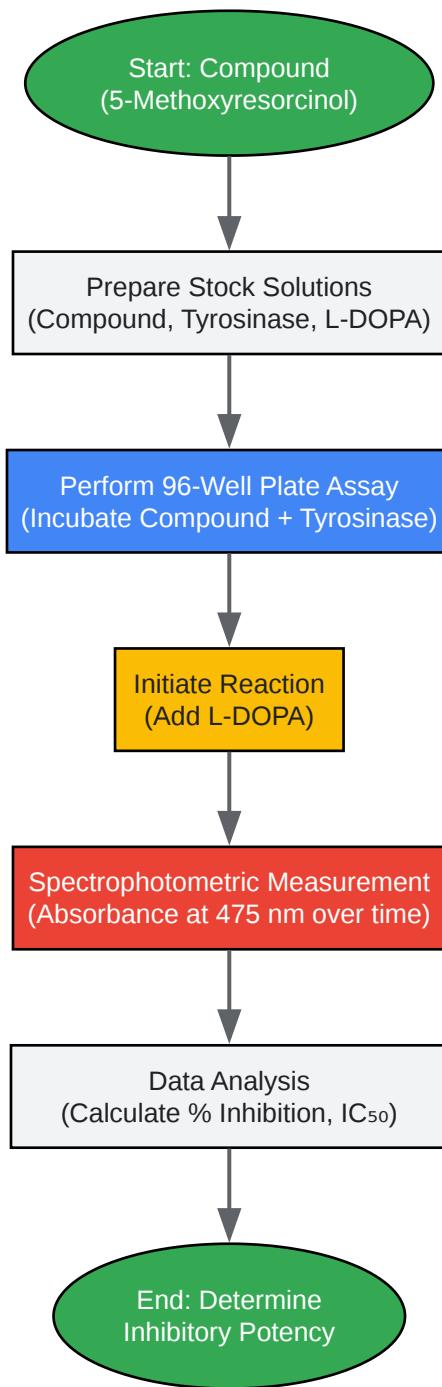


[Click to download full resolution via product page](#)

Figure 1: Simplified melanogenesis signaling pathway.

Caption: This diagram illustrates the signaling cascade leading to melanin production and the inhibitory action of 5-Methoxyresorcinol on the enzyme tyrosinase.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the tyrosinase inhibitory activity of a compound like 5-Methoxyresorcinol.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for tyrosinase inhibition assay.

Caption: A flowchart outlining the key steps in determining the tyrosinase inhibitory activity of 5-Methoxyresorcinol.

Conclusion

5-Methoxyresorcinol is a compound with well-defined physical and chemical properties and demonstrated biological activity as a tyrosinase inhibitor. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery, cosmetology, and medicinal chemistry. Further research into its *in vivo* efficacy, safety profile, and formulation optimization will be critical for its successful translation into commercial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methoxyresorcinol, 95% | Fisher Scientific [fishersci.ca]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. quora.com [quora.com]
- 5. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents [mdpi.com]
- 6. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methoxyresorcinol (CAS 2174-64-3)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b161736#cas-2174-64-3-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com